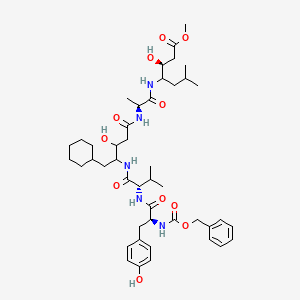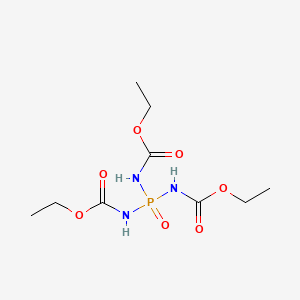
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl Phosphinylidynetricarbamate . This chemical compound has the molecular formula C9H18N3O7P and a molecular weight of 311.2289 g/mol . It is a chemical substance that has been validated and registered in various chemical databases.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Triethyl Phosphinylidynetricarbamate involves the reaction of ethyl carbamate with phosphorus oxychloride in the presence of a base. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C2H5OC(O)NH2 + POCl3 + Base} \rightarrow \text{C9H18N3O7P} ]
Industrial Production Methods: Industrial production of Triethyl Phosphinylidynetricarbamate follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Triethyl Phosphinylidynetricarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The ester groups in the compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Substituted carbamates and phosphine esters.
Wissenschaftliche Forschungsanwendungen
Triethyl Phosphinylidynetricarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of Triethyl Phosphinylidynetricarbamate involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then interact with biological molecules. The pathways involved include:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Receptor Binding: It can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- Diethyl Phosphinylidynetricarbamate: Similar structure but with two ethyl groups.
- Methyl Phosphinylidynetricarbamate: Contains methyl groups instead of ethyl groups, affecting its chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
16077-69-3 |
|---|---|
Molekularformel |
C9H18N3O7P |
Molekulargewicht |
311.23 g/mol |
IUPAC-Name |
ethyl N-bis(ethoxycarbonylamino)phosphorylcarbamate |
InChI |
InChI=1S/C9H18N3O7P/c1-4-17-7(13)10-20(16,11-8(14)18-5-2)12-9(15)19-6-3/h4-6H2,1-3H3,(H3,10,11,12,13,14,15,16) |
InChI-Schlüssel |
PLKLDTNHRCTQAO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)NP(=O)(NC(=O)OCC)NC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



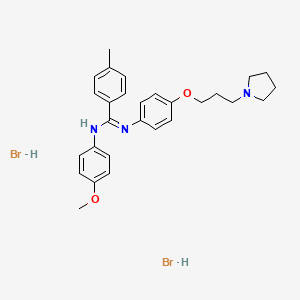

![2-ethyl-13-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B15194452.png)


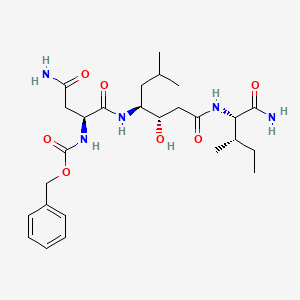
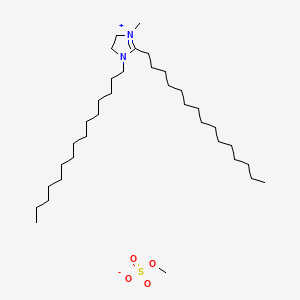
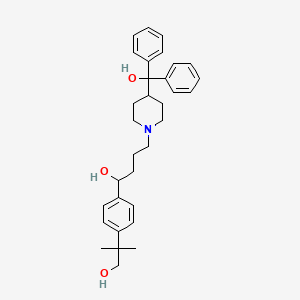
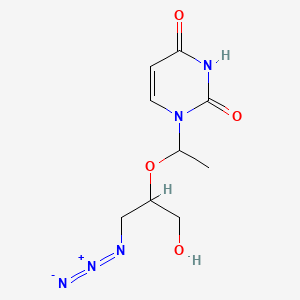


![6-amino-2-[(2S)-pentan-2-yl]oxy-9-(5-piperidin-1-ylpentyl)-7H-purin-8-one;(Z)-but-2-enedioic acid](/img/structure/B15194511.png)
